molecular formula C11H19BrO4 B8746988 Dimethyl 2-bromononanedioate CAS No. 6415-48-1

Dimethyl 2-bromononanedioate

Cat. No.: B8746988
CAS No.: 6415-48-1
M. Wt: 295.17 g/mol
InChI Key: NKCWWDCKKGWJTJ-UHFFFAOYSA-N
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Description

Properties

CAS No.

6415-48-1

Molecular Formula

C11H19BrO4

Molecular Weight

295.17 g/mol

IUPAC Name

dimethyl 2-bromononanedioate

InChI

InChI=1S/C11H19BrO4/c1-15-10(13)8-6-4-3-5-7-9(12)11(14)16-2/h9H,3-8H2,1-2H3

InChI Key

NKCWWDCKKGWJTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC(C(=O)OC)Br

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in dimethyl 2-bromononanedioate acts as a leaving group, facilitating nucleophilic substitution (SN₂) reactions. Common nucleophiles include hydroxide, alkoxides, and amines.

Example Reaction:

C11H19BrO4+OHC11H19OHO4+Br\text{C}_{11}\text{H}_{19}\text{BrO}_4 + \text{OH}^- \rightarrow \text{C}_{11}\text{H}_{19}\text{OHO}_4 + \text{Br}^-

Mechanism:

  • The nucleophile attacks the electrophilic carbon bonded to bromine, leading to inversion of configuration.

  • Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing the transition state .

Applications:

  • Synthesis of hydroxylated diesters for polymer precursors.

  • Intermediate in pharmaceutical synthesis (e.g., β-blocker analogs) .

Elimination Reactions

Under basic conditions, this compound undergoes β-elimination to form α,β-unsaturated esters.

Example Reaction:

C11H19BrO4BaseC10H16O4+HBr\text{C}_{11}\text{H}_{19}\text{BrO}_4 \xrightarrow{\text{Base}} \text{C}_{10}\text{H}_{16}\text{O}_4 + \text{HBr}

Conditions:

  • Strong bases (e.g., KOH or NaOEt).

  • Elevated temperatures (80–120°C) .

Key Product:

  • 2-Nonenedioic acid dimethyl ester, used in cross-conjugated polymers.

Ester Hydrolysis

The ester groups hydrolyze under acidic or basic conditions to yield carboxylic acids or carboxylates.

Acidic Hydrolysis:

C11H19BrO4+2H2OH+C9H16BrO4+2CH3OH\text{C}_{11}\text{H}_{19}\text{BrO}_4 + 2\text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_9\text{H}_{16}\text{BrO}_4 + 2\text{CH}_3\text{OH}

Basic Hydrolysis (Saponification):

C11H19BrO4+2OHC9H16BrO42+2CH3O\text{C}_{11}\text{H}_{19}\text{BrO}_4 + 2\text{OH}^- \rightarrow \text{C}_9\text{H}_{16}\text{BrO}_4^{2-} + 2\text{CH}_3\text{O}^-

Applications:

  • Production of water-soluble derivatives for biomedical applications .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).

Suzuki Coupling Example:

C11H19BrO4+Ar-B(OH)2Pd catalystC17H23O4Ar+B(OH)3\text{C}_{11}\text{H}_{19}\text{BrO}_4 + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{C}_{17}\text{H}_{23}\text{O}_4\text{Ar} + \text{B(OH)}_3

Conditions:

  • Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf).

  • Solvents: THF or DMF at 60–100°C .

Applications:

  • Synthesis of aryl-functionalized diesters for liquid crystals.

Radical Bromination Transfer

In radical reactions, the bromine atom can transfer to other substrates, enabling chain propagation.

Mechanism:

  • Initiation: Light/heat generates bromine radicals.

  • Propagation:

    C11H19BrO4C11H18O4+Br\text{C}_{11}\text{H}_{19}\text{BrO}_4 \rightarrow \text{C}_{11}\text{H}_{18}\text{O}_4^\bullet + \text{Br}^\bullet
  • Termination: Radical recombination .

Applications:

  • Functionalization of hydrocarbons in materials science .

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

  • Halogen Influence: The bromine atom in dimethyl 2-bromononanedioate differentiates it from non-halogenated analogs (e.g., dimethyl nonanedioate).
  • Ester Group Effects: Methyl esters (as in this compound) confer lower molecular weight and higher volatility compared to dibutyl nonanedioate. Butyl esters increase lipophilicity, impacting solubility in organic solvents .

Physicochemical Properties

  • Boiling Point: Brominated compounds generally exhibit higher boiling points than non-halogenated analogs due to increased molecular mass and halogen-polarizability interactions. For example, this compound likely has a higher boiling point than dimethyl nonanedioate.
  • Solubility: The bromine atom may reduce water solubility compared to non-halogenated diesters, while methyl esters enhance solubility in polar aprotic solvents (e.g., acetone or DMSO) relative to butyl esters.

Q & A

Q. What ethical and methodological considerations are critical when designing studies with hazardous intermediates like this compound?

  • Methodological Answer: Follow institutional safety protocols for brominated compounds (e.g., fume hood use, waste disposal). Document risk assessments in research proposals, including emergency procedures. Methodologically, substitute hazardous steps with safer analogs where possible (e.g., microscale experiments). Transparent reporting of safety data aligns with harmonized pharmaceutical research guidelines .

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